

# Co-proxamol Withdrawal and its Impact on Suicide Rates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the evidence validating the link between the withdrawal of the analgesic **co-proxamol** and a subsequent reduction in suicide rates. **Co-proxamol**, a combination of dextropropoxyphene and paracetamol, was withdrawn from the UK market due to concerns about its toxicity in overdose and its frequent use in suicides.[1][2] This document summarizes the key quantitative data, outlines the methodologies of the pivotal studies, and presents visual workflows to facilitate a deeper understanding of this significant public health intervention.

## **Quantitative Data Summary**

The withdrawal of **co-proxamol** in the UK was followed by a marked decrease in both prescriptions and related deaths.[3][4] The following tables summarize the key quantitative findings from studies conducted in England, Wales, and Scotland.

Table 1: **Co-proxamol** Prescribing and Deaths in England and Wales (1998-2010)



| Metric                                                     | Pre-withdrawal<br>(1998-2004) | Post-withdrawal<br>(2005-2010)          | Percentage<br>Reduction |
|------------------------------------------------------------|-------------------------------|-----------------------------------------|-------------------------|
| Suicide & Open Verdict Deaths (Co- proxamol alone)         | ~228 deaths/year              | ~19 deaths/year<br>(2008-2010)          | ~92%                    |
| Suicide & Open Verdict Deaths (Co- proxamol alone)         | -                             | Estimated 500 fewer deaths over 6 years | 61%                     |
| All Poisoning Deaths (Co-proxamol alone, incl. accidental) | ~271 deaths/year              | ~23 deaths/year<br>(2008-2010)          | ~91%                    |
| All Poisoning Deaths (Co-proxamol alone, incl. accidental) | -                             | Estimated 600 fewer deaths over 6 years | 62%                     |

Data sourced from multiple studies covering the period.[5][6][7]

Table 2: Co-proxamol Poisoning Deaths in Scotland (2000-2006)

| Metric                                               | Pre-legislation<br>(2000-2004) | Post-legislation<br>(2006) | Percentage<br>Reduction |
|------------------------------------------------------|--------------------------------|----------------------------|-------------------------|
| Mean Annual Deaths<br>(Co-proxamol alone)            | 37                             | 10                         | 73%                     |
| Proportion of All Poisoning Deaths                   | 21.8%                          | 7.8%                       | -                       |
| Mean Annual Deaths<br>in Males (Out-of-<br>hospital) | 17                             | 2                          | 88%                     |

Data from a retrospective, observational study in Scotland.[8][9]

Table 3: Prescribing Trends of Alternative Analgesics in England and Wales (Post-withdrawal)



| Analgesic   | Change in Prescription<br>Rates | Impact on Overdose<br>Deaths            |
|-------------|---------------------------------|-----------------------------------------|
| Co-codamol  | Significant Increase            | No significant increase in deaths[4][7] |
| Paracetamol | Significant Increase            | No significant increase in deaths[4]    |
| Co-dydramol | Significant Increase            | No significant increase in deaths[4]    |
| Codeine     | Significant Increase            | No significant increase in deaths[7]    |
| Oxycodone   | Small Increase                  | Small increase in poisoning deaths[5]   |

Following the withdrawal of **co-proxamol**, there was a notable increase in the prescription of other analgesics, yet this did not lead to a compensatory rise in overdose fatalities involving these alternatives.[3][6][8]

## Experimental Protocols: Epidemiological Study Methodology

The validation of the link between **co-proxamol** withdrawal and reduced suicides is primarily based on observational epidemiological studies, specifically interrupted time-series analyses. These studies are designed to detect changes in an outcome (suicide rates) following an intervention (drug withdrawal).

#### Key Methodological Components:

- Study Design: Interrupted time-series analysis was the predominant design.[4][5] This quasiexperimental design involves tracking a variable over time and examining any changes that occur after a specific intervention point.
- Data Sources:



- Prescribing Data: Obtained from governmental bodies such as the Information Centre for Health and Social Care in England and the Prescribing Services Unit in Wales.[4]
- Mortality Data: Sourced from the UK Office for National Statistics, including data on suicides, open verdicts (where the intent was undetermined), and accidental poisonings.
   [4][5] In Scotland, mortality data was obtained from the General Register Office for Scotland.[8][9]
- Time Periods for Analysis:
  - Pre-withdrawal/Pre-legislation: Typically from 1998 or 2000 up to the announcement of the withdrawal in January 2005.[4][5][8]
  - Post-withdrawal/Post-legislation: From 2005 onwards, often divided into a partial withdrawal phase (2005-2007) and a full withdrawal phase (2008 onwards).[5]
- Inclusion Criteria for Deaths: Studies focused on deaths from poisoning where a single
  analgesic (like co-proxamol or an alternative) was involved, with or without the presence of
  alcohol.[5][8] Deaths involving multiple drugs were often excluded to isolate the impact of the
  specific analgesic.[8]
- Statistical Analysis:
  - Interrupted Time-Series Regression: This was used to estimate the changes in the level and trend of prescribing and mortality rates following the withdrawal announcement.[4][5]
  - Poisson Regression: Employed to compute estimates, confidence intervals, and comparisons of death rates.[10]
  - Comparison of Proportions: Fisher's exact test and Student's t-test were used to compare the proportion of poisoning deaths due to co-proxamol before and after the legislation.[8]

### **Visualizations**

The following diagrams illustrate the logical relationships and the workflow of the research that validated the link between **co-proxamol** withdrawal and the reduction in suicide rates.





Click to download full resolution via product page

Caption: Logical flow from **co-proxamol** withdrawal to reduced suicides.





Click to download full resolution via product page

Caption: Epidemiological study workflow for co-proxamol analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Is killing the pain worth the risk? - PMC [pmc.ncbi.nlm.nih.gov]



- 2. academic.oup.com [academic.oup.com]
- 3. bmj.com [bmj.com]
- 4. bmj.com [bmj.com]
- 5. Six-Year Follow-Up of Impact of Co-proxamol Withdrawal in England and Wales on Prescribing and Deaths: Time-Series Study | PLOS Medicine [journals.plos.org]
- 6. ox.ac.uk [ox.ac.uk]
- 7. Evaluation of the impact of co-proxamol withdrawal in England and Wales on prescribing and deaths A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Co-proxamol withdrawal has reduced suicide from drugs in Scotland PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-proxamol withdrawal has reduced suicide from drugs in Scotland PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-proxamol and suicide: a study of national mortality statistics and local non-fatal self poisonings PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Co-proxamol Withdrawal and its Impact on Suicide Rates: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#validation-of-the-link-between-co-proxamol-withdrawal-and-reduced-suicides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com